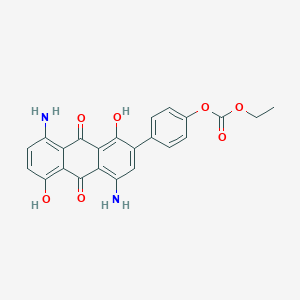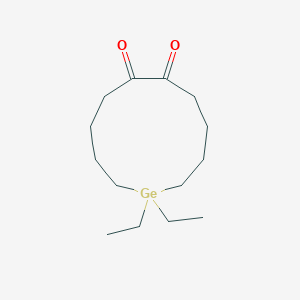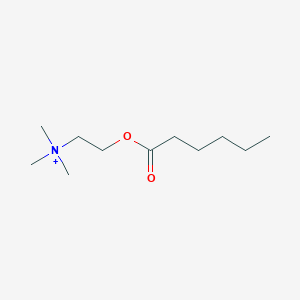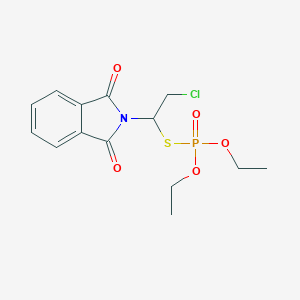
torac oxygen analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
torac oxygen analog is a chemical compound with the molecular formula C14H17ClNO4PS2 and a molecular weight of 393.85 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of torac oxygen analog involves the reaction of 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl chloride with diethyl phosphorothioate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
torac oxygen analog undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
torac oxygen analog has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of torac oxygen analog involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester
- Phosphorothioic acid, O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
torac oxygen analog is unique due to its specific structural features, such as the presence of the isoindoline moiety and the phosphorothioate group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
18776-60-8 |
|---|---|
Formule moléculaire |
C14H17ClNO5PS |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
DGFSZLIRMFVRBS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Synonymes |
dialifor oxon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




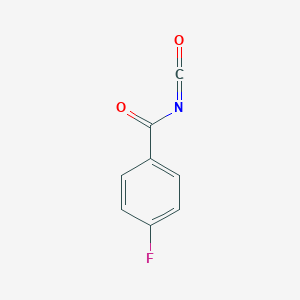
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
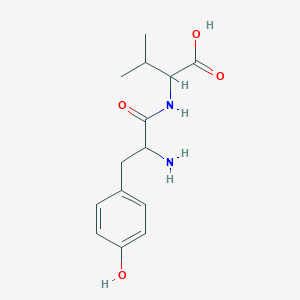
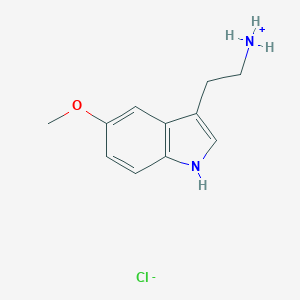
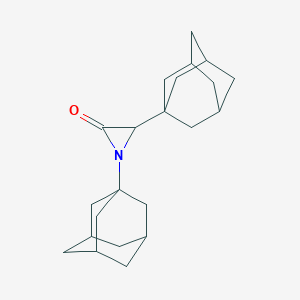
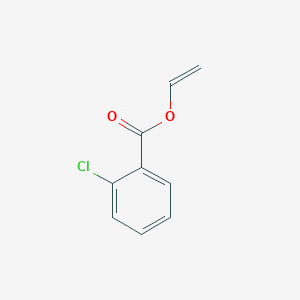
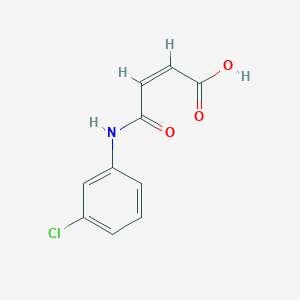
![TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE](/img/structure/B99406.png)
![2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide](/img/structure/B99407.png)
